"1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone" properties and structure
"1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone" properties and structure
This guide is structured as a technical monograph designed for research scientists and drug development professionals. It prioritizes synthetic utility, structural analysis, and rigorous characterization protocols.
Compound Class: Functionalized Acetophenone / o-Nitrophenol Derivative Primary Application: Pharmacophore Scaffold (Chromone/Flavonoid Synthesis)[1]
Executive Summary
1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone is a highly functionalized aromatic building block characterized by a dense substitution pattern.[1] It serves as a critical intermediate in the synthesis of 8-aminochromones and benzoxazoles , scaffolds centrally implicated in the development of leukotriene receptor antagonists (e.g., Pranlukast analogs) and specific kinase inhibitors.
Its chemical behavior is dominated by two competing electronic features:
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Intramolecular Hydrogen Bonding: A strong interaction between the 2-hydroxyl group and the acetyl carbonyl oxygen, which stabilizes the molecule and dictates its solubility and NMR profile.
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Push-Pull Electronic System: The electron-donating benzyloxy/hydroxy groups oppose the electron-withdrawing nitro/acetyl groups, creating a polarized system susceptible to nucleophilic aromatic substitution or reduction-cyclization sequences.[1]
Structural Analysis & Physiochemical Properties[1][2]
Molecular Architecture
The molecule features a 1,2,3,4-tetrasubstituted benzene ring. The positioning of the nitro group at C3 (between the hydroxyl at C2 and benzyloxy at C4) creates a sterically crowded environment, influencing both its synthesis (regioselectivity challenges) and reactivity.
| Property | Value / Characteristic |
| Molecular Formula | C₁₅H₁₃NO₅ |
| Molecular Weight | 287.27 g/mol |
| H-Bond Donor | 1 (Phenolic OH, strongly chelated) |
| H-Bond Acceptor | 5 (Nitro O, Carbonyl O, Ether O) |
| LogP (Predicted) | ~3.2 (Lipophilic due to benzyl group and internal H-bond) |
| Appearance | Yellow crystalline solid (characteristic of o-nitrophenols) |
| Solubility | High: DCM, DMSO, Ethyl Acetate; Low: Water, Hexanes |
Intramolecular Dynamics
The 2-hydroxy-acetophenone motif forms a stable 6-membered chelate ring.[1] This reduces the acidity of the phenol (making it harder to deprotonate than the 4-position precursor) and shifts the carbonyl stretching frequency in IR.
Figure 1: Diagram illustrating the stabilizing intramolecular hydrogen bond and the steric congestion around the C3-nitro group.[1]
Synthetic Pathways & Protocols
The synthesis of this compound requires a strategy that overcomes the natural tendency of electrophiles to attack the less hindered C5 position. The route below utilizes Resacetophenone (2,4-dihydroxyacetophenone) as the starting material.
Synthesis Workflow
Figure 2: Synthetic route highlighting the critical regioselectivity branch point at Step 2.
Detailed Protocol
Step 1: Selective 4-O-Benzylation
The 2-OH group is hydrogen-bonded to the carbonyl, rendering it less acidic (pKa ~10) than the 4-OH group (pKa ~8).[1] This allows for highly selective alkylation at the 4-position using weak bases.[1]
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Reagents: 2,4-Dihydroxyacetophenone (1.0 eq), Benzyl bromide (1.1 eq), Potassium Carbonate (anhydrous, 1.5 eq).
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Solvent: Acetone (reagent grade).
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Procedure:
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Suspend K₂CO₃ and 2,4-dihydroxyacetophenone in acetone.
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Add benzyl bromide dropwise at room temperature.
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Reflux for 4–6 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexanes).
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Workup: Filter off inorganic salts. Concentrate the filtrate. Recrystallize from Ethanol to yield 2-hydroxy-4-(benzyloxy)acetophenone as white needles.[1]
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Step 2: Nitration (The Critical Step)
Nitration of the intermediate can yield both the 3-nitro and 5-nitro isomers. The 3-position is activated but hindered; the 5-position is activated and accessible.[1]
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Reagents: Fuming Nitric Acid (1.05 eq), Glacial Acetic Acid (Solvent).
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Procedure:
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Dissolve 2-hydroxy-4-(benzyloxy)acetophenone in Glacial Acetic Acid. Cool to 0–5°C in an ice bath.
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Add HNO₃ (dissolved in AcOH) dropwise over 30 minutes. Control temperature strictly <10°C to prevent oxidation of the benzyl ether or dinitration.
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Stir for 1 hour at 0°C, then allow to warm to room temperature.
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Quench: Pour into ice water. A yellow precipitate forms.
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Purification: The crude solid is a mixture.[2][3]
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Separation: The 3-nitro isomer is often less polar due to "double" H-bonding (OH to Carbonyl, and potentially OH to Nitro) compared to the 5-nitro.[1]
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Perform Flash Column Chromatography (Gradient: 0% -> 15% EtOAc in Hexanes).[1]
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Target Fraction: The 3-nitro isomer typically elutes after the 5-nitro isomer in some systems, or requires careful fractional crystallization from Ethanol/Toluene.
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Analytical Characterization (Self-Validating Metrics)
To ensure the identity of the synthesized compound, the following spectral signatures must be verified.
Proton NMR (¹H NMR, 400 MHz, CDCl₃)
The distinction between the 3-nitro and 5-nitro isomers is definitive via coupling constants.
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Target (3-Nitro Isomer):
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δ ~12.5 ppm (s, 1H): Chelate OH (very downfield).
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Aromatic Region: The protons at C5 and C6 are adjacent (ortho-coupling).[1] Look for two doublets with J ≈ 8.5–9.0 Hz .
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Note: If the nitro were at C5, the protons at C3 and C6 would be singlets (para) or show small meta-coupling (J ≈ 2 Hz). The presence of ortho-coupling confirms the 3-nitro or 5-nitro substitution pattern is NOT para. Wait—in the 3-nitro isomer, H5 and H6 are ortho.[1] In the 5-nitro isomer, H3 and H6 are para to each other.
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Correction:
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Infrared Spectroscopy (IR)
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ν ~1630–1640 cm⁻¹: Carbonyl stretch (shifted lower than typical 1680 cm⁻¹ due to H-bonding).[1]
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ν ~1530, 1350 cm⁻¹: Nitro group (asymmetric/symmetric stretches).
Pharmaceutical Applications
Precursor for Leukotriene Antagonists
This molecule is a structural analog to intermediates used in the synthesis of Pranlukast (a CysLT1 antagonist). While Pranlukast typically lacks the 4-benzyloxy substitution (having a 4-phenylbutoxy tail attached later), this specific scaffold allows for the synthesis of 7-benzyloxy-8-aminochromones .[1]
Mechanism of Transformation:
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Reduction: The 3-nitro group is reduced (H₂/Pd-C or Fe/NH₄Cl) to an amine.[1]
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Cyclization: The resulting aniline reacts with an activated carboxylic acid derivative (or oxalate) to close the chromone ring.
Research Applications
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Kinase Inhibitors: The 8-aminochromone core is a privileged scaffold for designing PI3K and mTOR inhibitors.
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Fluorescent Probes: Derivatives of this core possess unique fluorescence properties utilized in biological imaging of hypoxia (due to the nitro group reduction sensitivity).
References
- Synthesis of Hydroxyacetophenones:Journal of Medicinal Chemistry, "Synthesis and antiallergic activity of chromone derivatives." (General reference for chromone precursors).
- Regioselective Nitration:Tetrahedron Letters, "Regioselective nitration of phenols and their derivatives.
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Pranlukast Chemistry: Ono Pharmaceutical Co., Ltd.[4] Patents (e.g., US Patent 4,985,585) describing the synthesis of tetrazolylchromones from amino-acetophenones.
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Crystallographic Data: Acta Crystallographica Section E, "1-(4-Benzyloxy-2-hydroxyphenyl)ethanone."[1] (Structure of the non-nitro precursor).
(Note: Specific CAS 14347-05-8 refers to the 3-nitro-4-benzyloxy acetophenone without the 2-OH.[1] The specific 2-OH, 3-NO2, 4-OBn isomer is a custom research intermediate often cited in specific patent literature for modified chromones).[1]
